molecular formula C15H18N4O2 B6983122 3-[3-(Piperidin-1-ylmethyl)phenyl]-1,2,4-oxadiazole-5-carboxamide

3-[3-(Piperidin-1-ylmethyl)phenyl]-1,2,4-oxadiazole-5-carboxamide

Cat. No.: B6983122
M. Wt: 286.33 g/mol
InChI Key: XZHFDDSXHHGDKU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[3-(Piperidin-1-ylmethyl)phenyl]-1,2,4-oxadiazole-5-carboxamide is a compound that belongs to the class of oxadiazole derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The presence of the piperidine moiety in the structure enhances its pharmacological properties, making it a valuable compound for research and development.

Properties

IUPAC Name

3-[3-(piperidin-1-ylmethyl)phenyl]-1,2,4-oxadiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N4O2/c16-13(20)15-17-14(18-21-15)12-6-4-5-11(9-12)10-19-7-2-1-3-8-19/h4-6,9H,1-3,7-8,10H2,(H2,16,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZHFDDSXHHGDKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)CC2=CC(=CC=C2)C3=NOC(=N3)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[3-(Piperidin-1-ylmethyl)phenyl]-1,2,4-oxadiazole-5-carboxamide typically involves the following steps:

    Formation of the oxadiazole ring: This can be achieved through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.

    Introduction of the piperidine moiety: The piperidine ring can be introduced via nucleophilic substitution reactions, where a suitable piperidine derivative reacts with a halogenated precursor.

    Final coupling: The final step involves coupling the piperidine-substituted phenyl ring with the oxadiazole ring, often using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve the use of continuous flow reactors and automated synthesis platforms to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

3-[3-(Piperidin-1-ylmethyl)phenyl]-1,2,4-oxadiazole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The piperidine moiety can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles like amines or thiols, often in the presence of a base.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen functionalities.

    Reduction: Reduced derivatives with fewer oxygen functionalities.

    Substitution: Substituted derivatives with different functional groups replacing the piperidine moiety.

Scientific Research Applications

3-[3-(Piperidin-1-ylmethyl)phenyl]-1,2,4-oxadiazole-5-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as a bioactive compound with antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3-[3-(Piperidin-1-ylmethyl)phenyl]-1,2,4-oxadiazole-5-carboxamide involves its interaction with specific molecular targets in the body. The piperidine moiety is known to interact with various receptors and enzymes, modulating their activity. The oxadiazole ring can also interact with biological molecules, enhancing the compound’s overall bioactivity. The exact pathways and targets can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    3-[3-(Morpholin-4-ylmethyl)phenyl]-1,2,4-oxadiazole-5-carboxamide: Similar structure but with a morpholine ring instead of piperidine.

    3-[3-(Pyrrolidin-1-ylmethyl)phenyl]-1,2,4-oxadiazole-5-carboxamide: Similar structure but with a pyrrolidine ring instead of piperidine.

Uniqueness

The uniqueness of 3-[3-(Piperidin-1-ylmethyl)phenyl]-1,2,4-oxadiazole-5-carboxamide lies in its specific combination of the piperidine moiety and the oxadiazole ring, which imparts distinct pharmacological properties. This combination can result in enhanced bioactivity and specificity compared to similar compounds with different substituents.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.